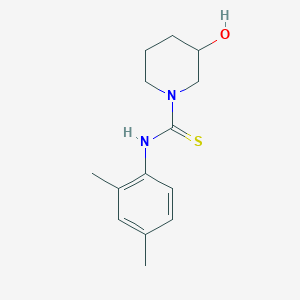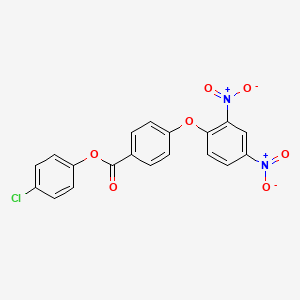![molecular formula C20H13ClN4O4 B10869876 3-[4-(2-chloro-4-nitrophenoxy)benzyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10869876.png)
3-[4-(2-chloro-4-nitrophenoxy)benzyl]-1,2,3-benzotriazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-chloro-4-nitrophenoxy)benzyl]-1,2,3-benzotriazin-4(3H)-one: compound A , belongs to the class of benzotriazinones. Its chemical structure consists of a benzotriazinone core with a substituted benzyl group and a chloro-nitrophenyl ether moiety. The compound exhibits intriguing properties due to its unique arrangement of functional groups.
Vorbereitungsmethoden
a. Synthetic Routes: Several synthetic routes lead to the formation of compound A. One common approach involves the reaction of 2-chloro-4-nitrophenol with benzyl bromide, followed by cyclization using a benzotriazinone precursor. The detailed steps include:
Benzyl Bromide Reaction: Benzyl bromide reacts with 2-chloro-4-nitrophenol to form the benzyl ether intermediate.
Cyclization: The benzyl ether intermediate undergoes cyclization with a benzotriazinone derivative, yielding compound A.
b. Reaction Conditions: The reactions typically occur under mild conditions, using appropriate solvents and catalysts. Detailed reaction parameters are available in the literature .
c. Industrial Production: Industrial-scale production of compound A involves optimization of the synthetic route, purification, and quality control. Large-scale synthesis ensures consistent product quality for various applications.
Analyse Chemischer Reaktionen
Compound A participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group generates amino derivatives.
Substitution: The chloro group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl₂), strong acids, and bases are commonly employed.
Wissenschaftliche Forschungsanwendungen
a. Medicinal Chemistry:
Anticancer Properties: Compound A shows promising anticancer activity by targeting specific molecular pathways.
Anti-inflammatory Effects: It modulates inflammatory responses, making it relevant for autoimmune diseases.
Cell Signaling Studies: Researchers use compound A to investigate intracellular signaling pathways.
Enzyme Inhibition Assays: Its interaction with enzymes provides insights into enzyme kinetics.
Dye Synthesis: Compound A serves as a precursor for dye molecules.
Polymer Chemistry: It contributes to polymer modification and functionalization.
Wirkmechanismus
The exact mechanism of action remains an active area of research. studies suggest that compound A interacts with specific protein targets, affecting cell proliferation, apoptosis, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Compound A’s uniqueness lies in its combination of a benzotriazinone scaffold, chloro-nitrophenyl ether, and benzyl group. Similar compounds include:
Compound B: Shares the benzotriazinone core but lacks the chloro-nitrophenyl ether.
Compound C: Contains a similar benzyl group but lacks the benzotriazinone ring.
Eigenschaften
Molekularformel |
C20H13ClN4O4 |
|---|---|
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
3-[[4-(2-chloro-4-nitrophenoxy)phenyl]methyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C20H13ClN4O4/c21-17-11-14(25(27)28)7-10-19(17)29-15-8-5-13(6-9-15)12-24-20(26)16-3-1-2-4-18(16)22-23-24/h1-11H,12H2 |
InChI-Schlüssel |
FMFHGSZIBUMVLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-(5-{[(2-methylquinazolin-4-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B10869807.png)
![4-Fluoro-N-(6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-benzamide](/img/structure/B10869820.png)
![2-{2-[(Phenethylamino)carbothioyl]hydrazono}acetic acid](/img/structure/B10869827.png)
![N-[(6-bromo-1H-indol-1-yl)acetyl]-L-leucine](/img/structure/B10869833.png)

![N-(2-phenylethyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10869843.png)
![2,4-di-tert-butyl-6-[(E)-{[3-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B10869850.png)
![2-{[(3,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10869855.png)
![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-3,4,5-trimethoxybenzohydrazide](/img/structure/B10869860.png)


![7-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-N-(pyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10869871.png)

![3-(3-Amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanehydrazide](/img/structure/B10869887.png)
